Fucosterol

Descripción general

Descripción

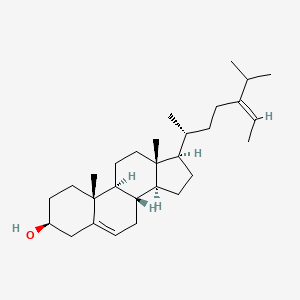

Fucosterol is a 3beta-sterol consisting of stigmastan-3beta-ol with double bonds at positions 5 and 24(28). It has a role as a metabolite, an antioxidant and a hepatoprotective agent. It is a 3beta-sterol, a 3beta-hydroxy-Delta(5)-steroid, a C29-steroid and a member of phytosterols. It derives from a hydride of a stigmastane.

(24E)-24-N-Propylidenecholesterol is a natural product found in Acanthus ilicifolius, Dictyuchus monosporus, and other organisms with data available.

Aplicaciones Científicas De Investigación

Actividad antiinflamatoria

Fucosterol ha demostrado poseer propiedades antiinflamatorias significativas. La investigación sugiere que puede inhibir las vías inflamatorias clave, lo que podría ser beneficioso para el tratamiento de afecciones caracterizadas por la inflamación .

Inhibición de la adipogénesis

Los estudios indican que this compound puede inhibir la adipogénesis, el proceso por el cual se forman las células grasas. Esta aplicación tiene implicaciones potenciales en el tratamiento de la obesidad y los trastornos metabólicos relacionados .

Propiedades antioxidantes

This compound también exhibe actividad antioxidante, ayudando a neutralizar los radicales libres dañinos en el cuerpo. Esto podría ser importante para prevenir enfermedades relacionadas con el estrés oxidativo .

Promoción de la regeneración ósea

La investigación ha destacado la capacidad de this compound para promover la regeneración ósea. Esto podría convertirlo en un compuesto valioso en el campo de la medicina regenerativa, particularmente en la curación de fracturas y defectos óseos .

Actividad anticancerígena

This compound ha sido estudiado por sus posibles efectos anticancerígenos. Se dirige a varias vías celulares que son cruciales para la supervivencia y proliferación de las células cancerosas, lo que lo convierte en un candidato para la investigación de terapia contra el cáncer .

Prevención del envejecimiento de la piel

Debido a sus propiedades antioxidantes, this compound puede ayudar a prevenir el envejecimiento de la piel, lo que lo convierte en un compuesto de interés en la investigación dermatológica y las aplicaciones cosméticas .

Efecto antidepresivo

Algunos estudios sugieren que this compound tiene un efecto antidepresivo. Podría influir en la supervivencia neuronal y las vías de neurotransmisores, ofreciendo una nueva vía potencial para el tratamiento de la depresión .

Efectos neuroprotectores

Los análisis de farmacología de redes han revelado que this compound interactúa con moléculas de señalización y vías asociadas con la supervivencia neuronal. Esto sugiere aplicaciones potenciales en estrategias neuroprotectoras para afecciones como las enfermedades neurodegenerativas .

Mecanismo De Acción

Target of Action

Fucosterol, also known as Fucosterin or trans-24-Ethylidenecholesterol, is a unique bioactive component found in marine brown algae . It targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways . These targets include tumor necrosis factor (TNF), mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), neurotrophin, and toll-like receptor (TLR) signaling . These targets are intimately associated with neuronal survival, immune response, and inflammation .

Mode of Action

This compound interacts with its targets, leading to changes in cellular pathways. The molecular simulation study further verified that this compound exhibited a significant binding affinity to some of the vital targets, including liver X-receptor-beta (LXR-β), glucocorticoid receptor (GR), tropomyosin receptor kinase B (TrkB), toll-like receptor 2/4 (TLR2/4), and β-secretase (BACE1), which are the crucial regulators of molecular and cellular processes associated with neurodegenerative disorders (NDD) .

Biochemical Pathways

This compound affects various biochemical pathways, including TNF, MAPK, PI3K/Akt, neurotrophin, and TLR signaling pathways . These pathways are intimately associated with neuronal survival, immune response, and inflammation . The active components of this compound are engaged in fatty liver disease, cancer pathways, and other signaling pathways, which could prove beneficial for the management of hepatocellular carcinoma (HCC) .

Pharmacokinetics

It is known that the bioavailability of phytosterols, a group of compounds to which this compound belongs, can be influenced by several factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to have several medicinal properties, including antioxidant, anti-inflammatory, anticholinesterase, and neuroprotective effects . In the context of cancer, particularly HCC, this compound’s action has been clarified using network pharmacology and docking study techniques .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. It is worth noting that this compound is derived from marine brown algae, suggesting that its production and efficacy might be influenced by marine environmental conditions .

Análisis Bioquímico

Biochemical Properties

Fucosterol interacts with various enzymes, proteins, and other biomolecules. It targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways, including tumor necrosis factor (TNF), mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), neurotrophin, and toll-like receptor (TLR) signaling . These interactions are intimately associated with neuronal survival, immune response, and inflammation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce intracellular lipid accumulation in 3T3-L1 adipocytes . This compound’s mechanism of action towards hepatocellular cancer has been clarified using network pharmacology and docking study techniques . It also exhibits potential anticancer bioactive properties against hepatocellular carcinoma (HCC) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It downregulates insulin-triggered PI3K/Akt, and ERK pathways . It subsequently decreases the expression of adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1 . Moreover, this compound enhances SirT1 expression while decreasing phospho-FoxO1 expression, resulting in the activation of FoxO1 .

Temporal Effects in Laboratory Settings

This compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies . It significantly reduced intracellular lipid accumulation of 3T3-L1 adipocytes at concentrations of 25 and 50 μm .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively studied, it has been found to exhibit low toxicity in animal cell lines, human cell lines, and animals .

Metabolic Pathways

This compound is involved in the mevalonic acid (MVA) pathway, which is the only route for biosynthesis of IPP, the building block for lanosterol, which is then metabolized into cholesterol in animals and ergosterol in fungi .

Transport and Distribution

It is known that this compound targets various proteins of cellular pathways, which suggests it may be widely distributed within cells .

Subcellular Localization

Given its wide range of interactions with cellular proteins and pathways, it is likely that this compound is present in various subcellular compartments .

Propiedades

Número CAS |

17605-67-3 |

|---|---|

Fórmula molecular |

C29H48O |

Peso molecular |

412.7 g/mol |

Nombre IUPAC |

(3S,10R,13R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24?,25?,26?,27?,28+,29-/m1/s1 |

Clave InChI |

OSELKOCHBMDKEJ-ZMRGBFEOSA-N |

SMILES |

C/C=C(C(C)C)\CC[C@@H](C)[C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C |

SMILES isomérico |

C/C=C(\CC[C@@H](C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C |

SMILES canónico |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Apariencia |

Solid powder |

melting_point |

124 °C |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(24E)-24-N-propylidenecholesterol 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol 24Z-ethylidenecholest-5-en-3B-ol 28-isofucosterol delta(5)-avenasterol fucosterol fucosterol, (3beta)-isomer fucosterol, 28-(14)C-labeled cpd, (E)-isomer stigmasta-5,24-dien-3 beta-ol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

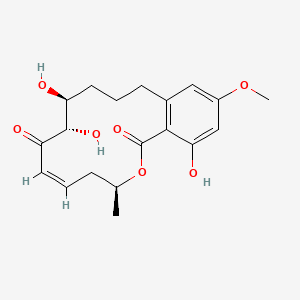

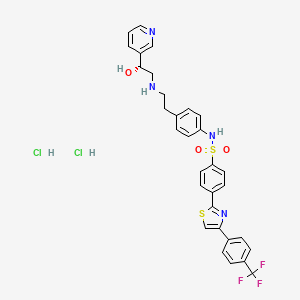

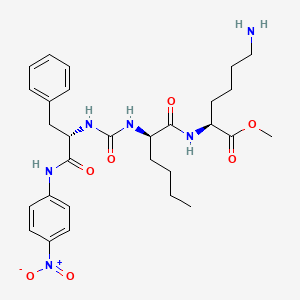

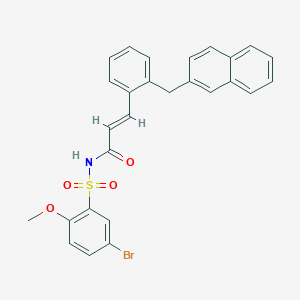

Feasible Synthetic Routes

Q1: How does fucosterol exert its anti-cancer effects?

A1: this compound has been shown to inhibit the growth of various cancer cell lines, including human ovarian cancer cells []. Its anti-cancer effects are attributed to multiple mechanisms, including the induction of mitochondrial dysfunction, endoplasmic reticulum stress [], and inhibition of cell proliferation and cell cycle progression [].

Q2: Does this compound influence cholesterol metabolism?

A2: Yes, this compound has shown hypocholesterolemic activity []. It acts as a dual-Liver X Receptor (LXR) agonist, regulating the expression of genes involved in cholesterol homeostasis []. For example, it upregulates ABCA1, ABCG1, and ApoE in macrophages, promoting reverse cholesterol transport [].

Q3: What is the role of this compound in neuroprotection?

A3: this compound displays neuroprotective effects, particularly against soluble amyloid beta peptide (sAβ)-induced toxicity []. It attenuates sAβ-induced neuronal death and downregulates glucose-regulated protein 78 (GRP78) expression via activation of the tyrosine receptor kinase B-mediated ERK1/2 signaling pathway [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C29H48O and its molecular weight is 412.65 g/mol.

Q5: What spectroscopic techniques are used to identify this compound?

A5: this compound can be identified using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , , , ]. These methods provide detailed structural information about the molecule.

Q6: How is this compound typically quantified in biological samples?

A6: Gas chromatography-mass spectrometry (GC-MS) is commonly used to quantify this compound in biological samples [, ]. This method provides high sensitivity and selectivity for the analysis of this compound.

Q7: Have there been any efforts to improve the solubility or bioavailability of this compound?

A7: Yes, studies have explored inclusion complexation of this compound with cyclodextrins, such as maltosyl-β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin [, ]. These complexes enhance the solubility and dissolution rate of this compound, potentially improving its bioavailability.

Q8: What are the pharmacokinetic properties of this compound?

A8: Research indicates that this compound has poor oral bioavailability []. It is primarily eliminated through fecal excretion, suggesting limited absorption [].

Q9: What in vitro models are used to study the biological activity of this compound?

A9: Various cell lines, including human ovarian cancer cells (e.g., SKOV3 and OVCAR3) [], human colon cancer cells (e.g., HCT-116) [, ], and mouse macrophage cells (e.g., RAW 264.7) [], have been utilized to investigate the anti-cancer, anti-inflammatory, and cholesterol-lowering effects of this compound.

Q10: Have there been any clinical trials investigating the therapeutic potential of this compound?

A10: While preclinical evidence suggests potential therapeutic applications for this compound, there is a lack of clinical trials to date []. Conducting clinical trials is crucial to determining its efficacy and safety in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-](/img/structure/B1674092.png)

![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)

![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)

![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)

![3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1674112.png)

![Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-](/img/structure/B1674113.png)